4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole
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Overview
Description
4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a chloromethyl group, two methyl groups, and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, 3,5-dimethyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction. This involves the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Chloromethylation: The final step involves the chloromethylation of the pyrazole ring. This can be achieved by reacting the trifluoromethylated pyrazole with formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the pyrazole ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Coupling Products: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
Chemistry
In chemistry, 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with specialized properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)-3,5-dimethyl-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole: Lacks the chloromethyl group, affecting its reactivity in substitution reactions.
4-(bromomethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity and applications.
Uniqueness
The presence of both the chloromethyl and trifluoromethyl groups in 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole makes it unique. The chloromethyl group provides a reactive site for further functionalization, while the trifluoromethyl group enhances the compound’s stability and bioavailability.
Properties
CAS No. |
2763759-42-6 |
---|---|
Molecular Formula |
C7H8ClF3N2 |
Molecular Weight |
212.6 |
Purity |
95 |
Origin of Product |
United States |
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